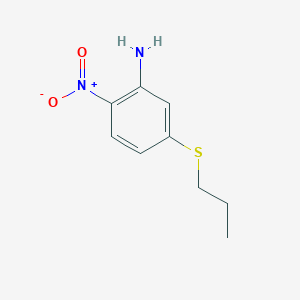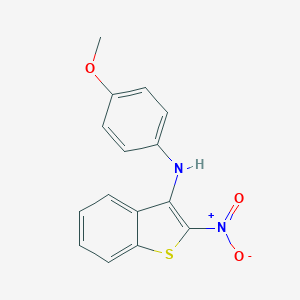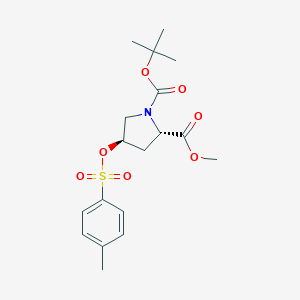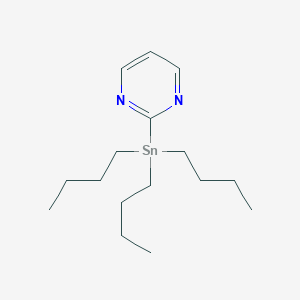
2-(Tributylstannyl)pyrimidine
Vue d'ensemble
Description
2-(Tributylstannyl)pyrimidine, also known as 2-TBP, is an organotin compound that is used in a variety of industrial and scientific applications. It is an organotin derivative of pyrimidine, a heterocyclic aromatic compound composed of four nitrogen atoms and two carbon atoms. 2-TBP is a colorless, water-soluble liquid with a melting point of -78.5°C and a boiling point of 156°C. It is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Réaction de couplage de Stille
2-(Tributylstannyl)pyrimidine est un composé organostannique utilisé dans la réaction de couplage de Stille . La réaction de Stille est un outil puissant en synthèse organique pour la formation de liaisons carbone-carbone .
Synthèse des oxazolidinones de 2-aminopyridine
Ce composé peut être utilisé comme l'un des précurseurs dans la synthèse des oxazolidinones de 2-aminopyridine . Ces composés sont connus pour être des inhibiteurs puissants et sélectifs de la tankyrase (TNKS) . Les inhibiteurs de la TNKS ont des applications potentielles en thérapie anticancéreuse .
Synthèse de la canagliflozine
This compound peut également être utilisée dans la synthèse de la canagliflozine , un nouvel inhibiteur du cotransporteur de glucose dépendant du sodium . La canagliflozine est un médicament antidiabétique utilisé pour améliorer le contrôle glycémique chez les personnes atteintes de diabète de type 2 .
Préparation des (2-pyrimidyl)silanes
Ce composé peut être utilisé dans la préparation de divers (2-pyrimidyl)silanes . Ces silanes peuvent être utilisés comme réactifs dans diverses réactions de synthèse organique
Safety and Hazards
2-(Tributylstannyl)pyrimidine is classified as dangerous according to the safety data sheet . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Orientations Futures
Mécanisme D'action
Target of Action
2-(Tributylstannyl)pyrimidine is an organotin compound used in Stille coupling reactions . It is primarily used as a precursor in the synthesis of other compounds, such as 2-aminopyridine oxazolidinones . These compounds are potent and selective inhibitors of tankyrase (TNKS), a protein involved in various cellular processes, including Wnt signaling and telomere maintenance .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling, a powerful method for forming carbon-carbon bonds . This reaction involves the exchange of an organic group between a tin compound and an organic halide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of 2-aminopyridine oxazolidinones . These compounds inhibit tankyrase, which can affect the Wnt signaling pathway and telomere maintenance . The downstream effects of this inhibition can include changes in cell proliferation and survival .
Pharmacokinetics
As a precursor compound, its bioavailability would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action would be seen in the compounds it helps synthesize. For example, 2-aminopyridine oxazolidinones, synthesized using this compound, can inhibit tankyrase, potentially affecting cell proliferation and survival .
Action Environment
The efficacy and stability of this compound, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
tributyl(pyrimidin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFOOAJSDVASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376843 | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153435-63-3 | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

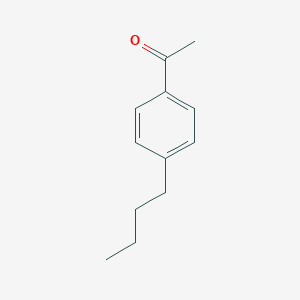
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
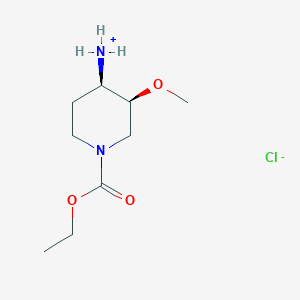


![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)


